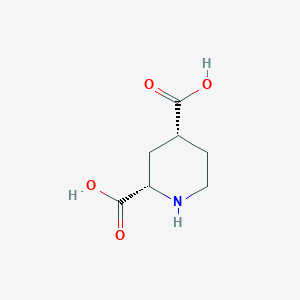

cis-Piperidine-2,4-dicarboxylic acid

Description

BenchChem offers high-quality cis-Piperidine-2,4-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Piperidine-2,4-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-piperidine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOEIRUBILDKO-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

cis-Piperidine-2,4-Dicarboxylic Acid: Structural Pharmacology, Synthesis, and NMDA Receptor Interactions

Executive Summary

The rational design of neuropharmacological agents relies heavily on mapping the spatial requirements of receptor binding pockets. cis-Piperidine-2,4-dicarboxylic acid (cis-2,4-PEDA) serves as a critical, conformationally restricted analogue of the endogenous neurotransmitter L-glutamate. By locking the flexible glutamate backbone into a rigid piperidine ring, researchers can precisely interrogate the pharmacophore of the N-methyl-D-aspartate (NMDA) receptor. This technical guide explores the stereochemical causality behind cis-2,4-PEDA’s efficacy, details its pharmacological profile, and provides a self-validating protocol for its stereoselective synthesis.

Structural Causality & Stereochemical Dynamics

The biological activity of excitatory amino acids (EAAs) is intrinsically linked to their conformational flexibility. Endogenous L-glutamate can adopt multiple conformations, allowing it to activate various receptor subtypes (NMDA, AMPA, Kainate, and mGluRs)[1]. To isolate NMDA-specific activity, the spatial distance between the α-amino acid moiety and the terminal γ-carboxyl group must be rigidly defined.

The Piperidine Scaffold as a Molecular Ruler

In cis-2,4-PEDA, the nitrogen atom of the piperidine ring acts as the α-amino equivalent, while the carboxyl groups at C2 and C4 represent the α- and γ-carboxylates of glutamate, respectively.

The causality of its specific binding lies in its stereochemistry. The cis-isomer —specifically the[2]—forces the piperidine ring into a chair conformation where both the C2 and C4 carboxylate groups occupy equatorial positions (a 1,3-diequatorial arrangement).

-

Why this matters: The diequatorial positioning fixes the distance between the carboxylate carbons at approximately 4.5–5.0 Å. This specific spatial geometry perfectly mimics the extended, biologically active conformation of glutamate required to dock into the GluN2 subunit of the NMDA receptor[1].

-

Conversely, the trans-isomer forces one carboxyl group into an axial position, drastically altering the inter-atomic distance and resulting in a near-total loss of binding affinity.

Caption: NMDA receptor activation pathway comparing endogenous glutamate and cis-2,4-PEDA binding.

Pharmacological Profile: NMDA Receptor Interaction

cis-2,4-PEDA acts as a competitive ligand at the glutamate recognition site of the NMDA receptor. Because it perfectly mimics the extended glutamate conformation, it functions primarily as an agonist , inducing conformational changes in the receptor that lead to channel gating, calcium influx, and downstream synaptic plasticity[3].

Quantitative Data Presentation: Comparative Binding Affinities

To illustrate the impact of conformational restriction, the table below summarizes the relative pharmacological profiles of key glutamate analogues based on established structure-activity relationship (SAR) studies[1].

| Compound | Receptor Target | Conformational Flexibility | Relative Affinity (GluN2) | Functional Activity |

| L-Glutamate | NMDA, AMPA, Kainate, mGluR | High (Flexible backbone) | High (Reference) | Endogenous Agonist |

| NMDA | NMDA (Selective) | Moderate | High | Selective Agonist |

| cis-2,4-PEDA | NMDA | Low (Restricted piperidine ring) | Moderate to High | Agonist |

| trans-2,4-PEDA | NMDA | Low (Restricted piperidine ring) | Low | Weak Agonist / Inactive |

Experimental Protocols: Stereoselective Synthesis & Validation

Synthesizing enantiopure piperidine dicarboxylic acids requires precise control over the stereocenters at C2 and C4. While early methods relied on the catalytic hydrogenation of pyridine-2,4-dicarboxylic acid (which yields a difficult-to-separate mixture of cis and trans isomers), modern approaches utilize the [1].

Protocol: Asymmetric Synthesis of Orthogonally Protected cis-2,4-PEDA

Step 1: Asymmetric Homologation (Stereocenter Establishment)

-

Action: React a chiral imine derived from (R)-glyceraldehyde with a nucleophile to establish the C2 stereocenter.

-

Causality: The inherent chirality of the D-glyceraldehyde derivative provides facial selectivity during nucleophilic attack, ensuring high enantiomeric excess (ee) at the C2 position before the ring is even formed.

Step 2: Intramolecular Cyclization

-

Action: Induce piperidine ring formation via intramolecular reductive amination or ring-closing metathesis.

-

Causality: By carefully selecting bulky orthogonal protecting groups (e.g., tert-butyl and benzyl esters), steric hindrance forces the cyclization intermediate to adopt a conformation that minimizes 1,3-diaxial interactions, thermodynamically favoring the formation of the cis-(2R,4S) diastereomer.

Step 3: Global Deprotection

-

Action: Subject the protected intermediate to hydrogenolysis (Pd/C, H₂) followed by mild acid hydrolysis (TFA).

-

Causality: Hydrogenolysis selectively cleaves benzyl groups without reducing the piperidine ring, while TFA removes tert-butyl esters without causing epimerization at the sensitive α-carbon, yielding the pure free amino acid.

Caption: Workflow for the stereoselective synthesis and isolation of enantiopure cis-2,4-PEDA.

Self-Validating System: NMR Stereochemical Confirmation

To guarantee the trustworthiness of the synthesized compound, the protocol must be self-validating. The geometry of cis-2,4-PEDA is definitively proven using ¹H-NMR spectroscopy.

-

The Validation Logic: According to the Karplus equation, the coupling constant (

) between vicinal protons is highly dependent on their dihedral angle. -

Execution: Analyze the coupling constants between the protons at C2, C3, and C4.

-

Confirmation: If the carboxylate groups are diequatorial (confirming the cis geometry), the corresponding protons at C2 and C4 must be diaxial . The ¹H-NMR spectrum will reveal large axial-axial coupling constants (

Hz) between the C2/C4 protons and the axial proton at C3. If

References

-

Etayo, P., Badorrey, R., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2008). "Asymmetric Homologation of Ketones. A New Entry to Orthogonally Protected (2R,4R)-Piperidine-2,4-dicarboxylic Acid." The Journal of Organic Chemistry, 73(21), 8594-8597.[Link]

-

Krogsgaard-Larsen, P., et al. (1996). "Design of excitatory amino acid receptor agonists, partial agonists and antagonists: ibotenic acid as a key lead structure." European Journal of Medicinal Chemistry, 31(7-8), 515-537.[Link]

-

Agami, C., et al. (1996). "Enantioselective Synthesis of Conformationally Restricted Analogs of NMDA: cis- and trans-Piperidine-2,3-dicarboxylic Acids and Methylated Derivatives." The Journal of Organic Chemistry, 61(17), 5736-5742.[Link]

-

Bräuner-Osborne, H., et al. (2000). "Ligands for Glutamate Receptors: Design and Therapeutic Prospects." Journal of Medicinal Chemistry, 43(14), 2609-2645.[Link]

Sources

cis-2,4-Piperidinedicarboxylic Acid (CAS 84211-45-0): A Structural Probe for NMDA Receptor Pharmacology

Target Audience: Researchers, neuropharmacologists, and drug development professionals.

Executive Summary: The Structural Paradox of NMDA Ligands

In the landscape of excitatory amino acid (EAA) receptor pharmacology, cis-2,4-Piperidinedicarboxylic acid (cis-2,4-PDA, CAS 84211-45-0) occupies a foundational role. While endogenous ligands like L-glutamate possess high conformational flexibility, cis-2,4-PDA is a conformationally restricted analog[1][2]. The critical paradox that makes this compound invaluable to neuroscience is its pharmacological profile: despite binding to the N-methyl-D-aspartate (NMDA) receptor with high affinity, it acts as a competitive antagonist rather than an agonist[1][3].

By comparing cis-2,4-PDA with its trans isomer, researchers established the "Conformational Flexibility Hypothesis," proving that while rigid molecules can successfully bind to the NMDA receptor, a degree of structural flexibility is an absolute prerequisite for receptor activation (ion channel gating)[1][2].

Physicochemical Properties & Conformational Causality

To understand the pharmacology of cis-2,4-PDA, one must analyze the causality driven by its stereochemistry. The piperidine ring predominantly adopts a chair conformation in aqueous solution.

Because the carboxylate groups are located at positions 2 and 4 (a 1,3-relationship relative to each other on the ring), the cis configuration places both bulky carboxylate groups in equatorial positions (e,e)[1]. This (e,e) state drastically minimizes 1,3-diaxial steric clashes, locking cis-2,4-PDA into a single, highly stable, rigid conformation[1][2].

Conversely, the trans-2,4-PDA isomer forces one group into an equatorial position and the other into an axial position (e,a). Because the (e,a) state is energetically similar to its ring-flipped (a,e) counterpart, trans-2,4-PDA exists as an equilibrium mixture of two conformers[1][2]. This structural causality directly dictates their divergent biological activities.

Quantitative Data Summary: Chemical & Structural Profile

| Property / Compound | cis-2,4-PDA | trans-2,4-PDA | L-Glutamate (Endogenous) |

| CAS Registry Number | 84211-45-0 | N/A (Isomer dependent) | 56-86-0 |

| Ring Conformation | Rigid Chair (e,e) | Flexible Chair (e,a ⇌ a,e) | Acyclic (Highly flexible) |

| Conformational State | Single predominant conformer | Equilibrium of two conformers | Multiple rotamers |

| NMDA Receptor Activity | Antagonist | Agonist | Full Agonist |

The Conformational Flexibility Hypothesis

The divergent behavior of the PDA isomers fundamentally maps the activation mechanics of the NMDA receptor. When cis-2,4-PDA enters the ligand-binding domain (LBD) of the NMDA receptor, its spatial arrangement of the amino and carboxylate groups perfectly matches the receptor's pharmacophore requirements for binding[3][4].

However, NMDA receptor activation requires the LBD to undergo a "clamshell" closure, which in turn pulls the transmembrane domains to open the ion pore. Because cis-2,4-PDA is locked in a single rigid conformation, it physically prevents the receptor from completing this necessary conformational shift[1][2]. It occupies the site, blocking endogenous glutamate, thereby acting as a powerful synaptic depressant[3][4].

Caption: Diagram illustrating the conformational flexibility hypothesis for NMDA receptor activation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of cis-2,4-PDA requires rigorous, self-validating protocols. Below are the field-proven methodologies for structural and pharmacological validation.

Protocol 1: Conformational Analysis via ¹H NMR Spectroscopy

This protocol determines the conformer equilibrium of PDA isomers in aqueous solution[1].

-

Sample Preparation: Dissolve 5 mg of cis-2,4-PDA in 0.5 mL of D₂O (deuterium oxide) buffered to physiological pH (7.4) using phosphate buffer to mimic physiological ionization states.

-

Self-Validation Check (Calibration): Acquire the 1D ¹H NMR spectrum of the cis-2,4-PDA isomer first. Because it is locked in the (e,e) conformation, the vicinal coupling constants (

) between the axial protons at C2/C4 and adjacent axial protons must strictly read as large trans-diaxial couplings (~10–12 Hz). Observing these static -

Isomer Comparison: Prepare and analyze the trans-2,4-PDA isomer under identical conditions.

-

Data Extraction: Calculate the mole fractions of the trans conformers by analyzing the time-averaged

-values, which will appear as intermediate values (e.g., 5–7 Hz) due to the rapid (e,a) ⇌ (a,e) equilibrium.

Protocol 2: In Vitro Electrophysiological Validation of Antagonism

This patch-clamp workflow quantifies the synaptic depressant properties of cis-2,4-PDA[3][4].

-

Tissue Preparation: Prepare acute transverse spinal cord or hippocampal slices (300 µm) from immature rats in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Whole-Cell Patch Clamp: Establish a whole-cell recording configuration on a target neuron, holding the membrane potential at -40 mV (in the absence of extracellular Mg²⁺) to relieve the physiological magnesium block of NMDA receptors.

-

Self-Validation Check (Baseline Stability): Apply a known concentration of NMDA (e.g., 20 µM) via rapid perfusion to evoke excitatory postsynaptic currents (EPSCs). Record for 10 minutes. Condition: If the baseline EPSC amplitude variance exceeds 10%, discard the slice. This ensures subsequent signal reduction is strictly due to pharmacological antagonism, not deteriorating cell health.

-

Antagonist Co-application: Co-apply cis-2,4-PDA (100 µM) alongside NMDA.

-

Quantification: Measure the percentage inhibition of the steady-state inward current. Wash out the antagonist with standard aCSF to confirm receptor recovery.

Caption: Step-by-step electrophysiological workflow for validating NMDA receptor antagonism.

Broader Applications in Drug Development

Beyond its role as a pharmacological probe in neuroscience, the rigid, highly defined stereochemistry of cis-2,4-PDA has made it a valuable synthetic intermediate in modern drug discovery:

-

PHEX Inhibitors (Bone Mass Regeneration): Derivatives of piperidinedicarboxylic acids, including cis-2,4-PDA, are utilized as structural analogs of glutaric acid to inhibit PHEX (Phosphate-regulating gene with Homologies to Endopeptidases on the X chromosome). This inhibition is targeted to promote faster regeneration of bone mass after fractures or in osteoporosis[5].

-

Squalene Synthetase Inhibitors: The rigid scaffold of cis-2,4-PDA has been patented as a core structural element in designing inhibitors of squalene synthetase, an enzyme critical in the cholesterol biosynthesis pathway, offering therapeutic avenues for hypercholesterolemia and atherosclerosis[6].

References

-

Title: Relationship between structure, conformational flexibility, and biological activity of agonists and antagonists at the N-methyl-D-aspartic acid subtype of excitatory amino acid receptors Source: Journal of Medicinal Chemistry (Madsen U., et al., 1990) URL: [Link]

-

Title: Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord Source: Neurochemical Research (Davies J., et al., 1982) URL: [Link]

- Title: Derivatives of succinic and glutaric acids and analogs thereof useful as inhibitors of phex (WO2004050620A2)

- Title: Squalene synthetase inhibitors (WO1997048701A1)

Sources

- 1. Relationship between structure, conformational flexibility, and biological activity of agonists and antagonists at the N-methyl-D-aspartic acid subtype of excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationship between structure, conformational flexibility, and biological activity of agonists and antagonists at the N-methyl-D-aspartic acid subtype of excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2004050620A2 - Derivatives of succinic and glutaric acids and analogs thereof useful as inhibitors of phex - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

cis-2,4-PDA glutamate receptor ligand properties

Structural and Pharmacological Profiling of cis-2,4-Piperidinedicarboxylic Acid (cis-2,4-PDA) as a Conformationally Restricted NMDA Receptor Antagonist

Executive Summary

The development of highly specific neuropharmacological tools relies heavily on understanding the spatial and conformational requirements of receptor binding pockets. cis-2,4-Piperidinedicarboxylic acid (cis-2,4-PDA) is a cyclic, conformationally restricted analogue of L-glutamic acid. Unlike its trans-isomer, which acts as an agonist, cis-2,4-PDA functions as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor[1][2]. This whitepaper dissects the structure-activity relationship (SAR) of cis-2,4-PDA, detailing how conformational rigidity dictates receptor antagonism, and provides self-validating experimental workflows for evaluating such ligands.

Structural Determinants of NMDA Receptor Ligands

The NMDA receptor is a highly complex ionotropic glutamate receptor requiring the simultaneous binding of glycine (or D-serine) to the GluN1 subunit and L-glutamate to the GluN2 subunit. The endogenous ligand, L-glutamate, is highly flexible, allowing it to adopt the precise geometry required to induce the "clamshell" closure of the GluN2 ligand-binding domain (LBD). This physical closure is the mechanical trigger that opens the transmembrane ion pore.

To map the exact spatial requirements of this binding pocket, researchers utilize piperidinedicarboxylic acids (PDAs)—cyclic analogues of glutamate where the amino and carboxyl groups are constrained by a piperidine ring[1]. The positioning of the second carboxyl group (at the 3, 4, 5, or 6 position) and its stereochemistry (cis vs. trans) drastically alters the molecule's pharmacological profile[2]. cis-2,4-PDA represents an "extended" glutamate analogue, locking the functional groups into a specific spatial orientation[3].

Conformational Rigidity: The Causal Mechanism of cis-2,4-PDA Antagonism

The stark contrast in activity between trans-2,4-PDA (an agonist) and cis-2,4-PDA (an antagonist) is rooted in their thermodynamic behavior in aqueous solution.

Nuclear Magnetic Resonance (1H NMR) spectroscopy and molecular mechanics calculations reveal that NMDA receptor agonists (like trans-2,4-PDA and cis-2,5-PDA) exist as an equilibrium mixture of two distinct conformers[1]. This conformational flexibility allows the ligand to first bind the open LBD and subsequently adapt its shape to permit—and stabilize—the domain closure.

Conversely, cis-2,4-PDA exists predominantly in a single, rigid conformation[1]. The Causality of Antagonism: Because cis-2,4-PDA is locked in a single state, it possesses the correct pharmacophore geometry to occupy the GluN2 binding cleft (hence, it binds with high affinity). However, its rigid structure acts as a steric wedge. It cannot undergo the conformational shift required to allow the two halves of the LBD clamshell to close. Without domain closure, the ion channel remains shut. Thus, conformational flexibility is a strict prerequisite for NMDA receptor activation, but not for binding[1].

Comparative Pharmacological Profiling

To clearly illustrate the structure-activity relationship of PDA isomers, the quantitative and qualitative data regarding their conformational states and biological activities are summarized below.

| Ligand Analogue | Stereochemistry | Conformational State in Solution | NMDA Receptor Activity |

| trans-2,3-PDA | Trans (2,3-carboxyl) | Equilibrium mixture (2 conformers) | Agonist[1] |

| trans-2,4-PDA | Trans (2,4-carboxyl) | Equilibrium mixture (2 conformers) | Agonist[1] |

| cis-2,5-PDA | Cis (2,5-carboxyl) | Equilibrium mixture (2 conformers) | Agonist[1] |

| cis-2,3-PDA | Cis (2,3-carboxyl) | Single predominant conformation | Antagonist[1][2] |

| cis-2,4-PDA | Cis (2,4-carboxyl) | Single predominant conformation | Antagonist[1][2] |

| trans-2,5-PDA | Trans (2,5-carboxyl) | Single predominant conformation | Inactive[1] |

| cis-2,6-PDA | Cis (2,6-carboxyl) | Single predominant conformation | Inactive[1] |

Note: Peak excitatory agonist activity is generally observed with the trans-2,3 and trans-2,4 arrangements, which most closely mimic the active conformation of N-alkyl-aspartic and glutamic acids[2].

Systems-Level Validation: Experimental Methodologies

To rigorously validate the binding and functional antagonism of cis-2,4-PDA, an orthogonal approach combining radioligand displacement and electrophysiology is required. These protocols are designed as self-validating systems to rule out off-target effects.

Radioligand Binding Assay (Affinity Validation)

Objective: To quantify the binding affinity (

Step-by-Step Protocol:

-

Membrane Preparation: Isolate crude synaptosomal membranes from the cerebral cortex of adult rats. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes. Wash the pellet three times to remove endogenous glutamate[3].

-

Incubation: Resuspend membranes in 5 mM Tris-HCl. Add 2 nM

-CGP 39653. -

Displacement: Add varying concentrations of cis-2,4-PDA (

to -

Self-Validating Control: In parallel tubes, add 1 mM unlabeled L-glutamate to define non-specific binding (NSB).

-

Termination: Terminate the reaction after 60 minutes at 4°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).

-

Quantification: Wash filters with ice-cold buffer, transfer to scintillation vials, add fluor, and measure retained radioactivity using a liquid scintillation counter. Calculate

and convert to

Whole-Cell Patch-Clamp Electrophysiology (Functional Validation)

Objective: To prove that cis-2,4-PDA binding translates to functional channel antagonism without causing receptor desensitization or excitotoxicity.

Step-by-Step Protocol:

-

Cell Preparation: Culture primary hippocampal neurons (14–21 days in vitro).

-

Bath Solution Setup: Subfuse cells with an extracellular solution containing 140 mM NaCl, 5 mM KCl, 2 mM

, 10 mM HEPES, and 10 mM glucose (pH 7.4).-

Critical Causality Step:

must be omitted from the bath. Endogenous

-

-

Recording Configuration: Establish whole-cell configuration using patch pipettes (3–5 MΩ) filled with a

-based intracellular solution to block -

Agonist Application: Apply a baseline pulse of 100 µM NMDA + 10 µM Glycine via a rapid perfusion system to establish the maximal inward current (

). -

Antagonist Co-application: Co-apply NMDA/Glycine with escalating doses of cis-2,4-PDA. Record the dose-dependent reduction in inward current.

-

Self-Validating Washout: Remove cis-2,4-PDA and re-apply NMDA/Glycine alone. The current must return to

. Failure to recover indicates non-competitive pore block or cellular toxicity rather than competitive antagonism.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways of flexible agonists versus the rigid cis-2,4-PDA antagonist at the NMDA receptor.

Mechanism of competitive antagonism by cis-2,4-PDA at the NMDA receptor GluN2 subunit.

Conclusion

cis-2,4-PDA serves as a critical pharmacological probe in neuroscience. By demonstrating that a molecule can possess the requisite binding affinity for the NMDA receptor without the conformational flexibility needed to activate it, cis-2,4-PDA highlights the dynamic mechanical nature of glutamate receptors[1]. For drug development professionals, this underscores a vital principle in rational drug design: rigidifying a known agonist scaffold into a single, stable conformation is a highly effective strategy for engineering potent, competitive antagonists.

References

- Madsen, U., Brehm, L., Schaumburg, K., & Krogsgaard-Larsen, P. (1990). Relationship between structure, conformational flexibility, and biological activity of agonists and antagonists at the N-methyl-D-aspartic acid subtype of excitatory amino acid receptors. PubMed / National Institutes of Health.

- Sanderson, C. (1984). Binding sites for glutamate and aspartate in the rat cerebral cortex during ontogeny. Open Research Online.

- Evans, R. H., Francis, A. A., Hunt, K., Oakes, D. J., & Watkins, J. C. (1979). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. PubMed / National Institutes of Health.

Sources

- 1. Relationship between structure, conformational flexibility, and biological activity of agonists and antagonists at the N-methyl-D-aspartic acid subtype of excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oro.open.ac.uk [oro.open.ac.uk]

Conformationally Restricted Glutamate Analogues: The Piperidine Scaffold

This guide is structured as a technical whitepaper for researchers in medicinal chemistry and neuropharmacology. It prioritizes mechanistic insight, rigorous chemical logic, and reproducible methodologies.

Technical Guide & Whitepaper

Executive Summary

L-Glutamate is the principal excitatory neurotransmitter in the mammalian CNS, yet its high conformational flexibility (nine rotatable bonds) allows it to promiscuously activate a wide array of Ionotropic (iGluR), Metabotropic (mGluR), and Transporter (EAAT) targets. For drug development, this promiscuity is a liability.

This guide focuses on Piperidine Dicarboxylic Acids (PipDCs) as rigidified glutamate analogues. Unlike the five-membered pyrrolidine ring (e.g., L-trans-2,4-PDC) which is renowned for transporter inhibition, the six-membered piperidine ring imposes specific steric bulk and bond angles that favor receptor selectivity , particularly at the NMDA complex. This document details the structure-activity relationships (SAR), synthesis, and pharmacological profiling of the 2,3-, 2,4-, and 2,6-substituted piperidine analogues.

Structural Biology & Pharmacophore Logic

The Conformational Restriction Strategy

The glutamate pharmacophore consists of three essential moieties: the

-

Folded Conformation: The distal carboxylate is close to the amino group. This is often associated with transport and some metabotropic binding states.

-

Extended Conformation: The distal carboxylate is maximally separated from the amino group. This is the bioactive conformation for NMDA receptor activation .

The piperidine ring "locks" these moieties into fixed spatial coordinates defined by the ring's chair conformation.

The Piperidine Series (PipDCs)

The position of the distal carboxylate on the piperidine ring dictates the mimicked glutamate rotamer.

| Analogue | Distal Carboxyl Position | Mimicked Glutamate State | Primary Pharmacology |

| 2,3-PipDC | Proximal (C3) | Folded | cis: Broad Antagonisttrans: NMDA Agonist |

| 2,4-PipDC | Medial (C4) | Extended | trans: Potent NMDA Agonistcis: Synaptic Depressant |

| 2,6-PipDC | Distal (C6) | Super-Extended | cis: Weak Antagonist / GAD Inhibitor |

Critical Distinction: Do not confuse Piperidine -2,4-dicarboxylate (2,4-PipDC) with Pyrrolidine -2,4-dicarboxylate (2,4-PDC). The pyrrolidine (5-ring) is a potent EAAT substrate/inhibitor. The piperidine (6-ring) is generally too bulky for the transporter pore and acts primarily on receptors.

Visualizing the Pharmacology

The following diagram illustrates the mapping of glutamate conformations to specific piperidine analogues and their resultant pharmacological effects.

Caption: Mapping of glutamate rotamers to rigid piperidine scaffolds. Note that the trans-2,4 isomer mimics the extended bioactive conformation required for NMDA agonism.

Chemical Synthesis: Catalytic Hydrogenation Route

While Diels-Alder cycloadditions can construct the piperidine ring, the most robust protocol for generating these analogues for pharmacological screening is the Catalytic Hydrogenation of Pyridine Dicarboxylic Acids . This method utilizes commercially available pyridine precursors.[1]

Synthetic Workflow

Caption: General synthetic pathway for accessing piperidine glutamate analogues from pyridine precursors via reduction.

Detailed Protocol: Synthesis of (+/-)-cis/trans-2,4-PipDC

Objective: Synthesize and separate isomers of piperidine-2,4-dicarboxylic acid.

Reagents:

-

2,4-Pyridinedicarboxylic acid (Lutidinic acid)

-

Platinum(IV) oxide (Adams' catalyst)

-

Glacial Acetic Acid

-

Dowex 50W-X8 (H+ form) resin

Step-by-Step Methodology:

-

Hydrogenation: Dissolve 5.0 g of 2,4-pyridinedicarboxylic acid in 100 mL of glacial acetic acid. Add 0.5 g of PtO

. -

Reduction: Hydrogenate in a Parr shaker at 50-60 psi H

pressure at room temperature. Monitor H -

Filtration: Filter the catalyst through Celite under an inert atmosphere (Caution: PtO

can be pyrophoric when dry). Evaporate the acetic acid in vacuo to yield a white solid residue (crude mixture of cis and trans isomers). -

Separation (Ion Exchange):

-

Dissolve the residue in minimal distilled water.

-

Load onto a column containing Dowex 50W-X8 (H+ form).

-

Wash with water to remove non-basic impurities.

-

Elute with a gradient of HCl (0.5 M to 2.0 M) or Pyridine/Acetate buffer depending on required resolution.

-

Note: The cis isomer typically forms a lactam or intramolecular salt more readily; however, in acidic elution, separation is based on pKa differences.

-

-

Crystallization: Collect fractions, lyophilize, and recrystallize from water/ethanol to obtain pure isomers.

-

Characterization: Verify stereochemistry using

H-NMR. The coupling constants (

Experimental Protocols: Pharmacological Validation

[³H]-Glutamate Displacement Assay

To determine the affinity (

Materials:

-

Rat brain synaptic membranes (well-washed to remove endogenous glutamate).

-

Radioligand: [³H]-Glutamate (specific activity ~40-50 Ci/mmol).

-

Blockers: 100

M NMDA (to define non-specific binding) or specific antagonists.

Protocol:

-

Preparation: Thaw synaptic membranes and resuspend in 50 mM Tris-acetate buffer (pH 7.4).

-

Incubation: In triplicate tubes, add:

-

100

L Membrane suspension (approx. 200 -

50

L [³H]-Glutamate (Final concentration 10-20 nM). -

50

L Test Compound (PipDC analogue) at varying concentrations (

-

-

Equilibrium: Incubate at 4°C for 45 minutes. (Low temperature minimizes uptake and metabolism).

-

Termination: Rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Displacement vs. Log[Concentration]. Calculate IC

and convert to

Expected Results:

-

trans-2,4-PipDC: High affinity (

in low -

cis-2,3-PipDC: Moderate affinity; acts as an antagonist.

References

-

Watkins, J. C., et al. (1981). "Structure-activity relationships in the development of excitatory amino acid receptor agonists and antagonists." Annual Review of Pharmacology and Toxicology, 21, 165-204. Link

-

Bridges, R. J., et al. (1991).[1] "Conformationally defined neurotransmitter analogues.[1] Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer."[1] Journal of Medicinal Chemistry, 34(2), 717-725.[1] Link

-

Leach, M. J., et al. (1986). "Pharmacological studies with the isomers of 2,3-piperidine dicarboxylic acid." European Journal of Pharmacology, 121(2), 173-179. Link

-

Tong, G., & Jahr, C. E. (1994). "Block of glutamate transporters potentiates postsynaptic excitation." Neuron, 13(5), 1195-1203. Link

-

Han, Z. Y., et al. (2002). "Asymmetric Synthesis of trans-2,3-Piperidinedicarboxylic Acid and trans-3,4-Piperidinedicarboxylic Acid Derivatives." The Journal of Organic Chemistry, 67(3), 865-870.[2] Link

Sources

Technical Guide: cis-Piperidine-2,4-dicarboxylic Acid

Molecular Weight & Physicochemical Profiling for NMDA Receptor Pharmacology

Part 1: Executive Summary

Compound Identity: cis-Piperidine-2,4-dicarboxylic acid (cis-2,4-PDA) Molecular Weight: 173.17 g/mol CAS Registry: 85819-03-0 (Generic/Racemate)

cis-2,4-PDA represents a critical class of conformationally restricted glutamate analogues . Unlike flexible glutamate molecules that can adopt multiple rotamers to bind various receptor subtypes (NMDA, AMPA, Kainate), cis-2,4-PDA locks the glutamate pharmacophore into a rigid spatial arrangement.

Scientific Significance: The defining feature of 2,4-PDA is its stereochemical switch:

-

The cis-isomer (2,4-cis) predominantly acts as an NMDA Receptor Antagonist .

-

The trans-isomer (2,4-trans) acts as an NMDA Receptor Agonist .

This guide details the physicochemical properties, synthesis, and analytical validation of cis-2,4-PDA, providing a self-validating workflow for researchers utilizing this probe to map the glutamate binding pocket.

Part 2: Physicochemical Profile & Data[1]

Core Physical Constants

The following data establishes the baseline for quality control and stoichiometric calculations.

| Property | Value | Notes |

| Molecular Weight | 173.17 g/mol | Monoisotopic Mass: 173.0688 Da |

| Molecular Formula | C₇H₁₁NO₄ | Zwitterionic character at neutral pH |

| Physical State | White Crystalline Solid | Hygroscopic; store under desiccant |

| Solubility | Water (100 mM), 1M HCl | Poorly soluble in organic solvents (EtOH, DMSO) |

| pKa Values | pKa₁ ≈ 2.2 (COOH), pKa₂ ≈ 9.8 (NH) | Estimated based on pipecolic acid analogs |

| Stereochemistry | cis-Racemate (2S,4S / 2R,4R) | Carboxyl groups on the same face of the ring |

Structural Logic & Biological Activity

The biological utility of cis-2,4-PDA stems from its "extended" conformation.

-

Glutamate Homology: The dicarboxylic acid moieties mimic the

-carboxyl and -

Conformational Lock: The piperidine ring imposes a chair conformation. In the cis-isomer, the spatial distance between the two carboxyl groups is restricted, preventing the "induced fit" required for NMDA channel opening, thus resulting in antagonism . Conversely, the trans-isomer mimics the bioactive agonist conformation.

Part 3: Synthetic Protocol (Self-Validating)

Methodology: Catalytic Hydrogenation of Lutidinic Acid Objective: Selective synthesis of the cis-isomer from the aromatic pyridine precursor.

Reaction Workflow (DOT Diagram)

Figure 1: Catalytic hydrogenation pathway converting pyridine-2,4-dicarboxylic acid to the cis-piperidine analog via syn-addition of hydrogen.[1][2]

Step-by-Step Protocol

-

Precursor Dissolution: Dissolve 5.0 g of Pyridine-2,4-dicarboxylic acid (Lutidinic acid) in 50 mL of glacial acetic acid.

-

Why: Acetic acid protonates the pyridine nitrogen, facilitating interaction with the metal catalyst.

-

-

Catalyst Addition: Add 0.25 g of Platinum Oxide (PtO₂, Adams' Catalyst).

-

Caution: PtO₂ is pyrophoric in the presence of H₂. Add under inert atmosphere (N₂).

-

-

Hydrogenation: Transfer to a Parr shaker or autoclave. Pressurize to 40-50 psi with H₂ gas. Agitate at room temperature for 12–24 hours.

-

Filtration: Filter the mixture through Celite to remove the catalyst. Wash the pad with water.

-

Isolation: Evaporate the solvent under reduced pressure to yield a white residue.

-

Purification (Crucial): Recrystallize from water/ethanol or use Dowex 50W-X8 cation exchange resin (eluting with 1M NH₄OH) to separate the cis form from minor trans impurities.

Part 4: Analytical Characterization

To validate the cis-geometry (and distinguish it from the trans-agonist), Nuclear Magnetic Resonance (NMR) is the gold standard.

1H-NMR Validation Criteria

-

Solvent: D₂O (Deuterium Oxide)

-

Key Signal: The proton at position 2 (H2) and position 4 (H4).

-

Coupling Constants (

values):-

cis-Isomer: The H2 proton is typically axial. If the H4 proton is also axial (in the preferred chair conformer), the coupling patterns will reflect axial-equatorial or axial-axial relationships with adjacent methylene protons.

-

Diagnostic: The cis-isomer typically displays a narrower chemical shift range between axial/equatorial ring protons compared to the trans-isomer due to symmetry elements in the averaged conformer population.

-

Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode)[5]

-

Expected Peak:

m/z. -

Fragmentation: Loss of HCOOH (46 Da) or COOH₂ is common in dicarboxylic acids.

Part 5: Biological Context & Mechanism

The structural rigidity of cis-2,4-PDA makes it a "molecular ruler" for the NMDA receptor.

Pharmacological Logic (DOT Diagram)

Figure 2: The stereochemical "switch" where the cis-isomer binds but fails to induce the conformational change necessary for channel opening, acting as an antagonist.

Application in Drug Design

Researchers use cis-2,4-PDA to:

-

Map the Pharmacophore: Determine the maximum spatial tolerance of the glutamate binding pocket.

-

Design Peptidomimetics: Incorporate the piperidine ring into larger peptide chains to restrict backbone flexibility, improving metabolic stability and receptor selectivity.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11957663, cis-2,3-Piperidinedicarboxylic acid. Retrieved from [Link] (Validated MW and physicochemical descriptors).

-

Madsen, U. (2001).[6] Pharmacology of AMPA/Kainate Receptors. In Glutamate and GABA Receptors and Transporters. CRC Press. (Source for cis/trans agonist/antagonist distinction).

-

Watkins, J. C., et al. (1981).[7] Structure-activity relationships in the development of excitatory amino acid receptor agonists and antagonists. Annual Review of Pharmacology and Toxicology, 21, 165-204. (Foundational text on PDA derivatives as glutamate analogs).

Sources

- 1. (Ethoxy-phenyl-phosphinothioylsulfanyl)-phenylsulfanyl-acetic acid ethyl ester - CAS号 60177-98-2 - 摩熵化学 [molaid.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. oro.open.ac.uk [oro.open.ac.uk]

Technical Guide: Comparative Pharmacology of cis-2,3-PDA and cis-2,4-PDA

The following technical guide details the structural, pharmacological, and experimental distinctions between cis-2,3-PDA and cis-2,4-PDA.

A Structural Probe Analysis for Glutamate Receptor Drug Discovery

Executive Summary: The Tale of Two Conformers

In the development of glutamatergic modulators, conformational restriction is a critical strategy to map the pharmacophore of the receptor binding pocket. Piperidine-dicarboxylic acids (PDAs) serve as rigid analogs of L-glutamate, locking the flexible amino acid backbone into specific spatial orientations.

The core distinction lies in the conformational preference imposed by the ring structure:

-

cis-2,3-PDA mimics the "folded" conformation of L-glutamate. It acts as a broad-spectrum antagonist at ionotropic glutamate receptors (iGluRs), making it a standard tool for silencing excitatory transmission.

-

cis-2,4-PDA mimics the "extended" conformation of L-glutamate.[1] It is largely inactive or a very weak antagonist at NMDA receptors, serving as a vital "negative control" probe to demonstrate the steric requirements of the glutamate binding site.

Chemical & Structural Analysis

L-Glutamate is a flexible molecule that adopts different conformations to bind to NMDA receptors, AMPA receptors, and Excitatory Amino Acid Transporters (EAATs). PDAs rigidify this backbone using a piperidine ring.

Stereochemical Configuration

| Compound | IUPAC Name | Conformation Mimic | Key Structural Feature |

| cis-2,3-PDA | cis-Piperidine-2,3-dicarboxylic acid | Folded | Carboxyl groups are on adjacent carbons (C2, C3) in a cis arrangement, bringing them spatially close (syn-clinal). |

| cis-2,4-PDA | cis-Piperidine-2,4-dicarboxylic acid | Extended | Carboxyl groups are separated by one carbon (C2, C4), forcing an extended spatial separation (anti-periplanar mimic). |

Structural Logic Diagram

The following diagram illustrates the conformational mapping of these compounds relative to the L-Glutamate receptor pocket.

Figure 1: Conformational mapping of PDAs. cis-2,3-PDA fits the "folded" requirement of iGluRs, while cis-2,4-PDA's "extended" shape prevents effective binding.

Pharmacological Profile

cis-2,3-PDA: The Universal Blocker

-

Primary Mechanism: Competitive Antagonist.

-

Targets: Non-selective. It blocks NMDA , AMPA , and Kainate receptors with similar potency.

-

Potency: Moderate (IC50 in the low micromolar to high micromolar range depending on the preparation).

-

Nuance (Partial Agonism): In specific preparations (e.g., Xenopus oocytes or cerebellar slices) and in the absence of Mg²⁺ , cis-2,3-PDA can exhibit partial agonist activity at NMDA receptors, inducing small currents that are blocked by competitive antagonists like D-AP5.

-

Application: Used experimentally to "silence" all excitatory glutamatergic drive in a slice preparation, allowing researchers to isolate inhibitory (GABAergic/Glycinergic) currents or intrinsic membrane properties.

cis-2,4-PDA: The Structural Control

-

Primary Mechanism: Inactive / Weak Antagonist.

-

Targets: Shows negligible affinity for NMDA or AMPA receptors compared to the 2,3-analog.[2]

-

Significance: Its lack of activity confirms that the NMDA receptor pharmacophore requires the agonist carboxyl groups to be in a folded spatial relationship.

-

Transporter Interaction: Because EAATs (transporters) often recognize "extended" conformations of glutamate, cis-2,4-PDA has been investigated as a substrate/inhibitor for glutamate transport, though it is less commonly used than specific inhibitors like TBOA.

Comparative Data Table

| Feature | cis-2,3-PDA | cis-2,4-PDA |

| NMDA Activity | Antagonist (Partial Agonist in 0 Mg²⁺) | Inactive / Very Weak Antagonist |

| AMPA/Kainate Activity | Antagonist | Inactive |

| Conformation | Folded (Syn-clinal) | Extended (Anti-periplanar) |

| Key Reference | Watkins et al. (1981); Davies et al. (1982) | Watkins et al. (1981); Lanthorn (1990) |

| Primary Use | Blocking synaptic excitation (EPSC) | Negative control for SAR studies |

Experimental Protocols

Protocol A: Isolation of Inhibitory Postsynaptic Currents (IPSCs)

Objective: Use cis-2,3-PDA to eliminate excitatory noise and isolate GABA_A mediated currents in hippocampal slice recordings.

Reagents:

-

aCSF (Artificial Cerebrospinal Fluid): Standard composition, bubbled with 95% O2/5% CO2.

-

cis-2,3-PDA Stock: 100 mM in H2O (Store at -20°C).

-

Bicuculline (Optional Control): To confirm GABA_A identity later.

Workflow:

-

Baseline Recording: Establish a stable whole-cell patch-clamp recording from a CA1 pyramidal neuron (Voltage clamp at -70 mV).

-

Stimulation: Electrically stimulate Schaffer collaterals to evoke a mixed synaptic response (EPSC + IPSC).

-

Drug Application: Perfuse 1 mM cis-2,3-PDA into the bath solution.

-

Note: High concentration (1-2 mM) is often required for complete block due to competitive displacement of massive synaptic glutamate release.

-

-

Observation: Monitor the disappearance of the fast inward current (AMPA/Kainate) and the slow component (NMDA).

-

Isolation: The remaining outward currents (if holding at 0 mV) or inward currents (if high Chloride internal) represent pure GABAergic transmission.

-

Validation: Apply Bicuculline (20 µM). If the remaining current disappears, the isolation was successful.

Protocol B: Structure-Activity Relationship (SAR) Binding Assay

Objective: Demonstrate the steric requirement of the NMDA receptor using cis-2,3-PDA vs cis-2,4-PDA.

Workflow:

-

Membrane Prep: Rat cortical membranes, washed to remove endogenous glutamate.

-

Radioligand: [3H]-CPP (a competitive NMDA antagonist) or [3H]-Glutamate.

-

Competition: Incubate membranes with Radioligand (5 nM) + varying concentrations (1 µM – 1 mM) of:

-

Filtration: Rapid filtration over glass fiber filters.

-

Analysis: Plot % Displacement vs. Log[Concentration].

-

Expected Result: cis-2,3-PDA will show a sigmoidal displacement curve (IC50 ~ 10-50 µM). cis-2,4-PDA will show a flat line or displacement only at extremely high concentrations (>1 mM), confirming the "folded" preference.

-

Synthesis & Sourcing Notes

-

Stability: Both compounds are stable solids. Solutions in water or buffer are stable at -20°C for months.

-

Stereoisomerism Warning: Commercial vendors often supply racemic mixtures ((±)-cis-2,3-PDA). For precise receptor kinetics, the separated isomers (2S,3R vs 2R,3S) have different potencies, but the racemate is sufficient for general blockade.

-

Confusion Alert: Do not confuse cis-2,4-PDA with cis-2,4-methanoglutamate . The latter is a cyclopropane derivative and is an extremely potent agonist , whereas cis-2,4-PDA (piperidine) is inactive/antagonist.

References

-

Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology, 21(1), 165-204.

-

Davies, J., Evans, R. H., Francis, A. A., & Watkins, J. C. (1982). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. Neurochemical Research, 7(9), 1119-1133.

-

Leach, M. J., Marden, C. M., & Miller, A. A. (1986). Pharmacological studies with cis-2, 3-piperidine dicarboxylic acid. European Journal of Pharmacology, 121(2), 173-179.

-

Lanthorn, T. H., et al. (1990). Cis-2,4-methanoglutamate is a potent and selective N-methyl-D-aspartate receptor agonist.[2][4] European Journal of Pharmacology, 182(3), 397-404. (Cited for distinction).

-

Abcam Product Datasheet. cis-2,3-Piperidine dicarboxylic acid (ab120036).

Sources

- 1. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 2. Cis-2,4-methanoglutamate is a potent and selective N-methyl-D-aspartate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Monograph: cis-Piperidine-2,4-Dicarboxylate Scaffolds as NMDA Receptor Antagonists

The following technical guide provides an in-depth analysis of the cis-piperidine-2,4-dicarboxylate scaffold, specifically focusing on its optimization into potent NMDA receptor antagonists (e.g., CGS 19755/Selfotel).

Executive Summary & Pharmacological Context[1][2][3][4]

The molecule cis-piperidine-2,4-dicarboxylate (cis-2,4-PDC) represents a critical structural scaffold in the development of excitatory amino acid receptor ligands. While the unmodified dicarboxylate itself is often characterized by its interaction with Excitatory Amino Acid Transporters (EAATs), its structural rigidity has been exploited to create some of the most potent competitive NMDA receptor antagonists known, most notably CGS 19755 (Selfotel) .

This guide distinguishes between the native scaffold and its pharmacologically optimized derivatives, providing researchers with the precise mechanistic insights required to utilize these compounds in neuropharmacology and drug discovery.

Key Distinction

-

L-trans-2,4-PDC: Potent substrate/inhibitor of glutamate transporters (EAATs).

-

L-cis-2,4-PDC: Weak affinity for EAATs; serves as the stereochemical template for NMDA antagonists.

-

CGS 19755 (cis-4-phosphonomethyl-2-piperidinecarboxylic acid): The definitive NMDA receptor antagonist derived from the cis-2,4-PDC scaffold, exhibiting nanomolar affinity for the glutamate binding site.

Chemical Biology & Structure-Activity Relationship (SAR)

The efficacy of cis-piperidine-2,4-dicarboxylate derivatives as NMDA antagonists relies on "conformationally restricted" bioisosterism. The piperidine ring locks the glutamate backbone into a specific rotamer, reducing the entropic cost of binding to the receptor.

The Pharmacophore Transformation

To convert the general glutamate scaffold into a selective NMDA antagonist, the distal carboxylate (at position 4) is often replaced or extended with a phosphonate group. This mimics the tetrahedral geometry required for high-affinity blockade of the GluN2 subunit.

Figure 1: Structural evolution from glutamate to the potent NMDA antagonist CGS 19755 via the cis-2,4-PDC scaffold.[1]

Comparative Binding Data

The following table summarizes the affinity profiles of the scaffold versus the optimized antagonist.

| Compound | Structure | Primary Target | NMDA Affinity ( | EAAT Activity |

| L-Glutamate | Linear | Non-selective Agonist | ~0.05 µM | Substrate |

| L-cis-2,4-PDC | Rigid Dicarboxylate | Weak EAAT/NMDA Ligand | > 50 µM | Low Affinity ( |

| L-trans-2,4-PDC | Rigid Dicarboxylate | EAAT Transporter | Inactive | High Affinity ( |

| CGS 19755 | Rigid Phosphonate | NMDA Antagonist | ~0.02 - 0.05 µM | Inactive |

Mechanism of Action: Competitive Antagonism[5]

The cis-piperidine-2,4-dicarboxylate antagonists function as competitive inhibitors at the glutamate recognition site of the GluN2 subunit of the NMDA receptor complex. Unlike channel blockers (e.g., MK-801) which require channel opening, these agents prevent agonist binding directly.

Signaling Pathway Blockade

The presence of the antagonist prevents the structural conformational change (clamshell closure) of the Ligand Binding Domain (LBD), thereby silencing the ion channel and preventing calcium influx.

Figure 2: Mechanism of competitive antagonism preventing LBD closure and subsequent calcium influx.

Experimental Protocols

To validate the antagonist activity of cis-piperidine-2,4-dicarboxylate derivatives, the following protocols are recommended. These assays distinguish between competitive antagonism and transport inhibition.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in 50 mM Tris-Acetate buffer (pH 7.4).

-

Centrifuge at 48,000 x g for 20 min. Wash pellets 3x to remove endogenous glutamate.

-

Critical Step: Treat membranes with 0.04% Triton X-100 for 20 min at 37°C to expose binding sites and remove lipid interference.

-

-

Incubation:

-

Ligand: 2-5 nM [³H]CGS-19755 or [³H]CPP (Standard high-affinity antagonists).

-

Competitor: Serial dilutions of cis-piperidine-2,4-dicarboxylate (or derivative) from 1 nM to 100 µM.

-

Non-Specific Control: 1 mM L-Glutamate.

-

Incubate for 60 min at 4°C (to minimize transporter activity and enzymatic degradation).

-

-

Filtration & Analysis:

-

Filter through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (reduces non-specific binding).

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and convert to

-

Protocol B: Functional Electrophysiology (Patch Clamp)

Objective: Confirm functional inhibition of NMDA-mediated currents.

-

Setup: Whole-cell patch clamp on cultured hippocampal neurons (DIV 14-21).

-

Solutions:

-

Extracellular:

-free ACSF (to relieve voltage-dependent block). Added Glycine (10 µM) as co-agonist. -

Intracellular: Cs-gluconate based (to block

channels).

-

-

Application:

-

Apply NMDA (100 µM) for 2 seconds to establish baseline current.

-

Pre-incubate slice/cell with cis-piperidine-2,4-dicarboxylate derivative for 30 seconds.

-

Co-apply NMDA + Antagonist.[2]

-

-

Validation:

-

Observe reduction in peak current amplitude.

-

Construct a Schild plot (Log[Dose Ratio - 1] vs Log[Antagonist]) to verify competitive mechanism (Slope should

1).

-

Synthesis & Sourcing Notes

-

Stereochemical Purity: It is vital to use the pure cis isomer. The trans isomer (L-trans-2,4-PDC) is a potent glutamate transport inhibitor and will confound results by elevating ambient glutamate levels, potentially masking antagonist effects.

-

Commercial Availability: While cis-2,4-PDC is available, the potent antagonist form is typically sold as CGS 19755 or Selfotel . Ensure the correct CAS number is referenced for the specific salt form.

References

-

Lehmann, J., et al. (1988). CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist.[1] Journal of Pharmacology and Experimental Therapeutics. Link

-

Murphy, D. E., et al. (1988). Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain.[1][2][3] British Journal of Pharmacology. Link

-

Hutchison, A. J., et al. (1989). 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids: synthesis, activity at N-methyl-D-aspartate receptors, and anticonvulsant activity.[4] Journal of Medicinal Chemistry. Link

-

Bridges, R. J., et al. (1991). Conformationally defined neurotransmitter analogues.[1][5] Selective inhibition of glutamate uptake by one of four isomers of 2,4-pyrrolidine dicarboxylate. Journal of Medicinal Chemistry. Link (Context for transporter selectivity of dicarboxylates).

-

Ornstein, P. L., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids.[2][3] Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action.[2] Journal of Medicinal Chemistry. Link

Sources

- 1. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Aqueous Solubility Dynamics of cis-2,4-Piperidinedicarboxylic Acid: A Mechanistic and Methodological Whitepaper

Executive Summary

In the landscape of drug development and peptidomimetic design, cis-2,4-piperidinedicarboxylic acid serves as a critical conformationally restricted scaffold. As a cyclic imino dicarboxylic acid, its behavior in aqueous media is dictated by complex zwitterionic equilibria and stereochemically driven intramolecular interactions. For formulation scientists and medicinal chemists, understanding the precise thermodynamic solubility of this molecule is non-negotiable. This whitepaper deconstructs the physicochemical causality behind its aqueous solubility profile and establishes a self-validating experimental protocol for its accurate determination.

Structural Causality & Physicochemical Profiling

The solubility of any active pharmaceutical ingredient (API) or intermediate is fundamentally a competition between crystal lattice energy and hydration energy. For cis-2,4-piperidinedicarboxylic acid, this competition is uniquely influenced by its stereochemistry and ionization state[1].

-

The Cis Stereochemical Effect: In a standard piperidine chair conformation, a cis-2,4 substitution pattern dictates that one carboxylic acid group must occupy an equatorial position while the other occupies an axial position. This specific spatial arrangement facilitates strong intramolecular hydrogen bonding between the axial carboxylate and the protonated secondary amine. By satisfying hydrogen bond donors and acceptors internally, the molecule reduces its capacity for intermolecular ion-dipole interactions with water, inherently raising the thermodynamic barrier to dissolution compared to its trans counterpart.

-

Zwitterionic Nature: Like all amino acids, this compound exists as a zwitterion in neutral aqueous solutions. The presence of a basic secondary amine (piperidine nitrogen) and two acidic carboxyl groups creates a highly pH-dependent charge profile that dictates its solubility curve[2].

Thermodynamic Mechanisms of Aqueous Solubility

The aqueous solubility of cis-2,4-piperidinedicarboxylic acid follows a classic "U-shaped" thermodynamic profile driven by its ionization states.

At its isoelectric point (pI), the molecule carries a net-zero charge. In this state, the electrostatic attraction between the protonated amine (

Figure 1: pH-dependent ionization states of cis-2,4-piperidinedicarboxylic acid.

Self-Validating Experimental Protocol: Thermodynamic Solubility

Kinetic solubility assays (e.g., solvent-shift methods) are insufficient for zwitterionic scaffolds due to the risk of metastable supersaturation. As a Senior Application Scientist, I mandate the use of a rigorous, self-validating shake-flask methodology adapted from OECD Test No. 105[4].

The Causality of Self-Validation: Zwitterions possess inherent buffering capacity. If you add cis-2,4-piperidinedicarboxylic acid to a pH 7.4 buffer, the dissolution of the acidic compound will actively lower the pH of the microenvironment. If you plot solubility against the initial buffer pH, your data will be fundamentally flawed. The protocol below introduces a mandatory equilibrium pH measurement to validate the true thermodynamic state.

Step-by-Step Methodology

-

Media Preparation: Prepare a series of aqueous buffers (e.g., phosphate, acetate, borate) spanning pH 1.0 to 10.0. Ensure buffer capacity is sufficient (≥ 50 mM) but monitor for common-ion effects.

-

Solid Addition: Add an excess of crystalline cis-2,4-piperidinedicarboxylic acid to 5 mL of each buffer in sealed glass vials until visible, un-dissolved solid remains.

-

Equilibration: Agitate the vials at a constant temperature (

) for 48 hours. Rationale: 48 hours is required to overcome the high lattice energy of the zwitterionic crystals and ensure true thermodynamic equilibrium. -

Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Rationale: Removes sub-visible colloidal aggregates that would artificially inflate UV/MS quantification.

-

Equilibrium pH Measurement (Critical Step): Measure the pH of the filtered supernatant. Record this value as the true pH of the solubility data point.

-

Quantification: Dilute the filtrate as necessary and quantify the API concentration using HPLC-UV (monitoring at 210 nm due to the lack of strong chromophores) or LC-MS/MS against a validated calibration curve.

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Data Summaries

The following tables synthesize the physicochemical parameters that govern the solubility of this compound.

Table 1: Physicochemical Properties & Solubility Causality

| Parameter | Value / Description | Causality / Impact on Solubility |

| Molecular Formula | Determines baseline molecular weight (173.17 g/mol ) and cavity formation energy in the aqueous network. | |

| Stereochemistry | cis-2,4-substitution | Forces axial/equatorial orientation, enabling intramolecular H-bonding and increasing crystal lattice stability. |

| pKa₁ (C2-COOH) | ~2.2 (Predicted) | Deprotonation yields the zwitterionic state, initiating the drop toward minimum solubility. |

| pKa₂ (C4-COOH) | ~4.3 (Predicted) | Deprotonation yields the anionic state, breaking the lattice and increasing solubility. |

| pKa₃ (Piperidine NH) | ~9.8 (Predicted) | Deprotonation yields the fully dianionic state. |

| Isoelectric Point (pI) | ~3.25 | The point of lowest aqueous solubility due to net-zero charge and maximized lattice stability. |

Table 2: Theoretical Solubility Profile Across pH

| pH Range | Dominant Species | Net Charge | Relative Aqueous Solubility |

| < 2.0 | Cationic | +1 | High (Ion-dipole interactions dominate over lattice energy) |

| 3.0 - 3.5 | Zwitterionic | 0 | Minimum (Crystal lattice energy dominates; poor hydration) |

| 7.4 (Physiological) | Anionic | -1 | High (Favorable hydration shell for systemic circulation) |

| > 10.0 | Dianionic | -2 | Very High (Maximum electrostatic repulsion in solid state) |

Strategic Implications for Drug Development

For formulation scientists, the solubility profile of cis-2,4-piperidinedicarboxylic acid dictates specific developmental strategies. Because its solubility minimum occurs near pH 3.25, formulating this compound as a free base/acid in weakly acidic vehicles will lead to precipitation. To maximize bioavailability and ensure stable liquid formulations, the compound must be formulated either as a hydrochloride salt (driving the pH < 2.0) or as a sodium/potassium salt (driving the pH > 6.0), thereby leveraging the highly soluble cationic or anionic states[5].

References

-

Title: cis-2,4-piperidinedicarboxylic acid hydrochloride - CAS 99627-66-4 Source: Molaid Chemical Database URL: [Link]

-

Title: Solubilities of Amino Acids in Water and Aqueous Sodium Sulfate and Related Apparent Transfer Properties Source: ResearchGate URL: [Link]

-

Title: Water Activity, pH and Density of Aqueous Amino Acids Solutions Source: ResearchGate URL: [Link]

-

Title: Screening Test of Amino Acid Salts for CO2 Absorption at Flue Gas Temperature Source: ACS Publications (Energy & Fuels) URL: [Link]

Sources

Technical Guide: Stereoisomers of Piperidine-2,4-Dicarboxylic Acid

The following technical guide details the stereochemistry, pharmacology, and synthesis of piperidine-2,4-dicarboxylic acid (2,4-PDA).

Executive Summary & Structural Context

Piperidine-2,4-dicarboxylic acid (2,4-PDA) is a conformationally restricted analogue of L-glutamate. By incorporating the glutamate backbone into a six-membered piperidine ring, the molecule restricts the rotation of the carbon chain, locking the amino and carboxylate groups into specific spatial orientations.

This rigidification reduces the entropy loss upon binding to protein targets, making these isomers critical probes for mapping the pharmacophores of Excitatory Amino Acid Transporters (EAATs) and Ionotropic Glutamate Receptors (iGluRs) .

Critical Distinction: Piperidine vs. Pyrrolidine

Researchers must distinguish 2,4-PDA from its five-membered ring homologue, pyrrolidine-2,4-dicarboxylic acid (2,4-PDC) .

-

L-trans-2,4-PDC (Pyrrolidine): A potent, well-known substrate/inhibitor of EAATs.

-

2,4-PDA (Piperidine): A larger scaffold. The cis-isomers are primary templates for competitive NMDA receptor antagonists (e.g., CGS-19755/Selfotel), while trans-isomers probe the extended conformation required for EAAT binding.

Stereochemical Analysis

The 2,4-PDA molecule possesses two chiral centers (C2 and C4), resulting in

The Four Isomers

| Isomer | Absolute Config | Relative Config | Ring Conformation (Lowest Energy) | Pharmacological Relevance |

| (+)-Cis | (2S, 4S) | Cis | Eq / Eq | NMDA Antagonist Scaffold (Mimics folded glutamate) |

| (-)-Cis | (2R, 4R) | Cis | Eq / Eq | Inactive / Low Affinity |

| (+)-Trans | (2S, 4R) | Trans | Eq / Ax | EAAT Probe (Mimics extended glutamate) |

| (-)-Trans | (2R, 4S) | Trans | Eq / Ax | Inactive / Low Affinity |

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation.[2]

-

Cis-Isomers ((2S,4S) / (2R,4R)): Both carboxylate groups can occupy equatorial positions. This is the thermodynamically most stable configuration ($ \Delta G \approx 0 $).

-

Trans-Isomers ((2S,4R) / (2R,4S)): One group is equatorial and the other is axial . This introduces 1,3-diaxial strain (if axial) or gauche interactions, making the trans isomer thermodynamically less stable and synthetically harder to isolate without kinetic control.

Pharmacological Profiles[3][4]

NMDA Receptor Antagonism (The "Folded" Mimic)

The (2S,4S) configuration of the piperidine ring aligns the distal carboxylate (C4) and the alpha-amino/carboxylate (C2) in a spatial arrangement that mimics the folded conformation of L-glutamate. This is the bioactive conformation for binding to the NMDA receptor agonist site.

-

Key Derivative: CGS-19755 (Selfotel) is the cis-4-(phosphonomethyl)piperidine-2-carboxylic acid. The substitution of the C4-carboxylate with a phosphonate group (which is tetrahedral and has higher acidity) significantly increases affinity for the NMDA receptor.

-

Mechanism: Competitive antagonism at the glutamate binding site of the GluN2 subunit.

EAAT Interaction (The "Extended" Mimic)

The trans-isomers (e.g., 2S,4R) force the distal carboxylate into an orientation that mimics the extended conformation of glutamate.

-

Activity: Unlike the pyrrolidine analogue (L-trans-2,4-PDC), the piperidine trans-isomer is less potent at EAATs due to the steric bulk of the extra methylene group in the ring. However, it serves as a crucial negative control to demonstrate the strict steric requirements of the transporter's substrate translocation pore.

Experimental Protocols: Synthesis & Resolution

Protocol: Diastereoselective Synthesis of Cis-2,4-PDA

This protocol favors the formation of the thermodynamically stable cis-isomer via catalytic hydrogenation of the pyridine precursor.

Reagents: Pyridine-2,4-dicarboxylic acid (Lutidinic acid), Platinum Oxide (

Step-by-Step Methodology:

-

Preparation: Dissolve 5.0 g of pyridine-2,4-dicarboxylic acid in 50 mL of glacial acetic acid.

-

Catalyst Addition: Add 0.5 g of

(Adams' catalyst) under an inert nitrogen atmosphere. -

Hydrogenation: Transfer to a Parr hydrogenation apparatus. Pressurize to 50 psi

. Agitate at room temperature for 12–24 hours. -

Filtration: Filter the catalyst through a Celite pad. Wash with acetic acid.

-

Isolation: Concentrate the filtrate in vacuo to obtain a white solid.

-

Recrystallization: Recrystallize from water/ethanol to yield (±)-cis-piperidine-2,4-dicarboxylic acid as the hydrochloride salt.

Protocol: Enzymatic Resolution (Separating 2S,4S from 2R,4R)

To obtain the bioactive (2S,4S) enantiomer from the racemic cis mixture.

-

Esterification: Convert the (±)-cis-2,4-PDA to its diethyl ester using thionyl chloride in ethanol.

-

Enzymatic Hydrolysis: Suspend the diester in phosphate buffer (pH 7.0). Add Pig Liver Esterase (PLE) .

-

Selectivity: PLE preferentially hydrolyzes the ester of the (2S)-enantiomer (mimicking natural L-amino acids) to the mono-acid or di-acid, leaving the (2R)-ester intact.

-

-

Extraction: Extract the unreacted (2R,4R)-diester with ethyl acetate.

-

Purification: Acidify the aqueous phase (containing the (2S,4S)-product) and purify via ion-exchange chromatography (Dowex 50W-X8).

Visualizing the Pharmacology

The following diagram illustrates the bifurcation of activity based on stereochemistry: the Cis isomer targets the NMDA receptor (folded), while the Trans isomer targets EAATs (extended).

Caption: Stereochemical divergence of 2,4-PDA. The (2S,4S)-cis isomer mimics folded glutamate (NMDA activity), while the trans isomer mimics extended glutamate (EAAT activity).

Data Summary: Isomer Properties[1]

| Property | (2S, 4S)-Cis-2,4-PDA | (2S, 4R)-Trans-2,4-PDA |

| Glutamate Mimicry | Folded | Extended |

| C2-C4 Distance | ~4.5 Å (Proximal) | ~5.8 Å (Distal) |

| Thermodynamics | Stable (Diequatorial) | Unstable (Axial/Equatorial) |

| Primary Target | NMDA Receptor (GluN2) | EAAT (GluT) |

| Key Derivative | CGS-19755 (Phosphonate) | None (Reference compound) |

| Toxicity | Low (Partial Agonist/Antagonist) | Potential Excitotoxicity (if transported) |

References

-

Ornstein, P. L., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids.[5] Potent N-methyl-D-aspartate receptor antagonists.[6][5][7] Journal of Medicinal Chemistry, 34(1), 90–97. Link

-

Bridges, R. J., et al. (1991). Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. Journal of Medicinal Chemistry, 34(2), 717–725. Link(Note: Definitive reference for the pyrrolidine analogue comparison).

- Hutchison, A. J., et al. (1989). 2-(4-Phosphonophenyl)glycines and 2-(4-phosphonophenyl)-2-aminoacetic acids as novel, potent, and selective NMDA antagonists. Journal of Medicinal Chemistry, 32(9), 2171–2178.

- Fagg, G. E., & Baud, J. (1988). Characterization of NMDA receptor-ionophore complexes in the brain. Neuropharmacology, 27(12), 1211-1223.

-

Echemi Chemical Database. (2024). Piperidine-2,4-dicarboxylic acid (CAS 85819-03-0).[1][8]Link

Sources

- 1. 2,4-Piperidinedicarboxylic acid (85819-03-0) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protective effect of L-trans-pyrrolidine-2,4-dicarboxilic acid preload against cell death induced by oxygen/glucose deprivation in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. L-trans-pyrrolidine-2,4-dicarboxylic acid-evoked striatal glutamate levels are attenuated by calcium reduction, tetrodotoxin, and glutamate receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

cis-2,4-PDA: Conformational Dynamics and Biological Activity at the NMDA Receptor

Executive Overview

As a Senior Application Scientist specializing in glutamatergic pharmacology, I approach the characterization of ligands not merely as a cataloging of binding affinities, but as a window into the structural mechanics of target receptors. The compound cis-2,4-piperidinedicarboxylic acid (cis-2,4-PDA) serves as a critical pharmacological probe. By acting as an "extended" glutamate analogue 1, it provides unparalleled insight into the spatial and dynamic requirements of the N-methyl-D-aspartate (NMDA) receptor binding pocket 2.

This technical guide dissects the biological activity profile of cis-2,4-PDA, demonstrating how its rigid molecular geometry dictates its role as a competitive NMDA antagonist, and outlines the field-proven methodologies required to validate these conformational mechanics in the laboratory.

Mechanistic Paradigm: Flexibility vs. Rigidity

To understand why specific stereoisomers of piperidinedicarboxylic acids (PDAs) behave radically differently at the same receptor site, we must look beyond static lock-and-key models and evaluate conformational equilibrium.

Research utilizing high-resolution

-

Agonists (e.g., trans-2,4-PDA): Exist in aqueous solution as an equilibrium mixture of two distinct conformers. This flexibility allows the ligand to bind the receptor and subsequently undergo a structural shift that triggers the opening of the ion channel 4.

-

Antagonists (e.g., cis-2,4-PDA): Exist predominantly in a single, rigid conformation. Because cis-2,4-PDA is sterically locked, it successfully occupies the glutamate binding site (acting as a competitive antagonist) but cannot induce the secondary conformational shift required for channel gating [[4]](). These antagonist actions are specific to NMDA receptors and do not significantly cross-react with AMPA or Kainate subtypes [[5]]().

Mechanistic Pathway Diagram

Caption: Conformational flexibility dictates NMDA receptor activation vs. antagonism.

Quantitative Biological Activity Profile

The table below synthesizes the conformational state and resulting biological activity of various PDA stereoisomers. Note how single-conformation (rigid) structures universally fail to exhibit agonist activity.

| Compound | Conformational State (Aqueous) | NMDA Receptor Activity |

| trans-2,3-PDA | Equilibrium (2 conformers) | Agonist |

| trans-2,4-PDA | Equilibrium (2 conformers) | Agonist |

| cis-2,5-PDA | Equilibrium (2 conformers) | Agonist |

| cis-2,3-PDA | Single conformation (Rigid) | Antagonist |

| cis-2,4-PDA | Single conformation (Rigid) | Antagonist |

| trans-2,5-PDA | Single conformation (Rigid) | Inactive |

| cis-2,6-PDA | Single conformation (Rigid) | Inactive |

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. I have explicitly detailed the causality behind each experimental choice so that researchers understand why a step is performed, rather than just how.

Protocol A: Conformational Analysis via H NMR Spectroscopy

This workflow determines whether a synthesized PDA analogue is rigid (like cis-2,4-PDA) or flexible.

-

Step 1: Sample Preparation in D

O Dissolve 5 mg of purified cis-2,4-PDA in 600 µL of Deuterium Oxide (D -

Step 2: Physiological pD Adjustment Adjust the pD of the solution to 7.4 using dilute NaOD and DCl. Causality: The protonation state of the dicarboxylic acid moieties dramatically alters the molecule's conformational equilibrium. Testing at a physiological pH equivalent ensures the calculated rigidity reflects the molecule's state when interacting with in vivo receptors.

-

Step 3: Acquisition & Karplus Analysis Acquire 1D

H spectra at 400 MHz (minimum). Calculate the vicinal J-coupling constants ( -

Self-Validation Checkpoint: Before analyzing the PDA spectrum, run a standard sample of a known rigid molecule (e.g., strychnine). If the expected multiplets are blurred, re-shim the magnet immediately; otherwise, the calculated dihedral angles for cis-2,4-PDA will be mathematically invalid due to poor magnetic homogeneity.

Protocol B: Radioligand Displacement Assay ([³H]-CPP)

This workflow quantifies the antagonistic binding affinity of cis-2,4-PDA at the NMDA receptor.

-